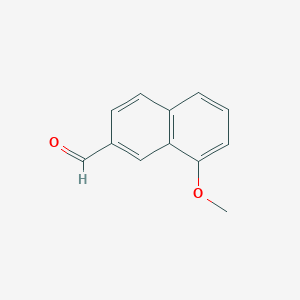

8-Methoxynaphthalene-2-carbaldehyde

描述

BenchChem offers high-quality 8-Methoxynaphthalene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxynaphthalene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYDCPIHIFFZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576936 | |

| Record name | 8-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134594-23-3 | |

| Record name | 8-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 8-Methoxynaphthalene-2-carbaldehyde

8-Methoxynaphthalene-2-carbaldehyde: Chemical Properties, Reactivity, and Applications in Targeted Protein Degradation (TPD)

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of molecular glues and proteolysis-targeting chimeras (PROTACs) relies heavily on highly specific bifunctional building blocks. 8-Methoxynaphthalene-2-carbaldehyde (CAS: 134594-23-3) has emerged as a critical intermediate in the synthesis of cereblon (CRBN) modulators. This technical guide explores the physicochemical properties, electronic architecture, and field-proven synthetic workflows associated with this compound, specifically highlighting its role in shifting the degradation selectivity of zinc finger transcription factors from IKZF2 to IKZF1.

Physicochemical Profiling & Electronic Architecture

8-Methoxynaphthalene-2-carbaldehyde is a peri-substituted-like naphthalene derivative where the electronic interplay between the substituents dictates its reactivity. The C8-methoxy group acts as an electron-donating group (EDG) via resonance (+M), while the C2-carbaldehyde group acts as an electron-withdrawing group (EWG) via induction and resonance (-I, -M).

This push-pull dynamic across the fused bicyclic system not only stabilizes the molecule but also fine-tunes the electrophilicity of the aldehyde carbon, making it highly amenable to selective nucleophilic attack during complex amine functionalization.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 8-Methoxynaphthalene-2-carbaldehyde (or 8-Methoxy-2-naphthaldehyde) |

| CAS Registry Number | 134594-23-3 |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Typical Commercial Purity | ≥ 96% |

| Electrophilic Center | C2 Formyl Carbon |

| Steric Modulator | C8 Methoxy Group |

Data aggregated from commercial chemical databases including [1] and [2].

Synthetic Utility: The Reductive Amination Protocol

The primary synthetic utility of 8-methoxynaphthalene-2-carbaldehyde lies in its ability to form stable C-N bonds with complex primary or secondary amines via reductive amination. In the context of drug development, it is frequently reacted with thalidomide or lenalidomide derivatives to generate novel CRBN-binding molecular glues.

Causality in Experimental Design

Reductive amination is chosen over direct alkylation to avoid over-alkylation and to accommodate sterically hindered amines. The choice of Sodium Cyanoborohydride (NaBH₃CN) as the reducing agent is highly deliberate. Unlike Sodium Borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions (pH 4-6) and is a weaker hydride donor. It selectively reduces the protonated iminium ion intermediate without reducing the unreacted 8-methoxynaphthalene-2-carbaldehyde, ensuring high yields and preventing the formation of the corresponding naphthyl alcohol byproduct.

Step-by-Step Methodology: Synthesis of Naphthyl-Linked Molecular Glues

This protocol is adapted from the validated methodologies published by the Woo Lab at Harvard University ()[3].

Step 1: Reagent Preparation & Mixing

-

Action: In an oven-dried flask under an inert atmosphere (N₂), dissolve the amine scaffold (e.g., 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 1.00 equiv) and 8-methoxynaphthalene-2-carbaldehyde (3.00 equiv) in a suitable anhydrous solvent system (often a mixture of Methanol and Dichloromethane).

-

Causality: A 3-fold excess of the aldehyde is used to drive the dynamic imine condensation equilibrium forward, ensuring complete consumption of the highly valuable thalidomide-derivative amine.

Step 2: Imine Condensation

-

Action: Allow the mixture to stir at room temperature for 30-60 minutes. If necessary, add a catalytic amount of glacial acetic acid to adjust the pH to ~5.

-

Causality: Mild acidity accelerates the dehydration of the hemiaminal intermediate into the reactive iminium species.

Step 3: Selective Reduction

-

Action: Add Sodium Cyanoborohydride (NaBH₃CN, 3.00 equiv) portion-wise to the stirring solution.

-

Action: Allow the reaction to proceed for 16 hours at room temperature.

Step 4: Self-Validating QC & Workup

-

Action: Monitor reaction completion via LC-MS or TLC. The disappearance of the starting amine mass/spot validates the completion of the reduction.

-

Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess reductant. Extract the aqueous layer with Dichloromethane (3x).

Step 5: Purification

-

Action: Concentrate the combined organic layers in vacuo. Purify the crude residue via flash column chromatography using a gradient of 0% to 5% Methanol in Dichloromethane.

-

Yield Expectation: ~38% for highly hindered isoindolinone amines (e.g., Compound 29)[4].

Caption: Reductive amination workflow for synthesizing 8-methoxy naphthyl molecular glues.

Applications in Targeted Protein Degradation (TPD)

The structural nuances of 8-methoxynaphthalene-2-carbaldehyde play a profound role in the pharmacology of molecular glues. In a landmark 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structure-activity relationship (SAR) of naphthamide scaffolds for the dual degradation of IKZF2 (Helios) and CK1α—two critical targets in acute myeloid leukemia (AML) ()[3].

The Steric and Electronic Impact of the 8-Methoxy Position

The positioning of the methoxy group on the naphthalene ring dictates the geometry of the ternary complex formed between the E3 ligase adapter (CRBN), the molecular glue, and the target neo-substrate.

-

6-Methoxy Substitution: Analogs utilizing a 6-methoxy substitution pattern successfully degraded both IKZF1 and IKZF2.

-

8-Methoxy Substitution (Compound 29): When 8-methoxynaphthalene-2-carbaldehyde was used to synthesize the degrader, the resulting molecule (Compound 29) exhibited a dramatic shift in selectivity. The steric bulk and altered electronic vector of the methoxy group at the C8 position completely ablated IKZF2 degradation, while maintaining the degradation of IKZF1[4].

This causality demonstrates that the 8-methoxy group alters the presentation angle of the naphthyl ring within the CRBN surface pocket, creating a steric clash that prevents the recruitment of the IKZF2 β-hairpin, yet remains permissive for IKZF1 binding.

Caption: Mechanism of CRBN-mediated IKZF1 degradation via 8-methoxy naphthyl molecular glues.

References

-

Title: Design and Development of IKZF2 and CK1α Dual Degraders Source: Journal of Medicinal Chemistry (ACS Publications), 2023 Dec 28;66(24):16953-16979. URL: [Link]

Sources

Molecular structure and weight of 8-Methoxynaphthalene-2-carbaldehyde

An In-depth Technical Guide to 6-Methoxynaphthalene-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthesis of 6-Methoxynaphthalene-2-carbaldehyde (CAS No: 3453-33-6). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data to facilitate its application in advanced organic synthesis and as a key chemical intermediate. Particular emphasis is placed on the elucidation of its structure through spectroscopic analysis and a detailed examination of established synthetic protocols.

Introduction and Scientific Context

6-Methoxynaphthalene-2-carbaldehyde is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group at the C-6 position and a formyl (aldehyde) group at the C-2 position.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable precursor in the synthesis of more complex molecules.[2]

Its significance is particularly noted in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Nabumetone.[][4] Furthermore, its utility extends to being a diagnostic reagent in enzymatic studies, particularly those involving aldehyde dehydrogenase (ALDH), and as a building block for fluorescent substrates used in research related to hypertension and vascular inflammation.[][5][6] This guide aims to consolidate the essential technical data required for the effective utilization of this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 6-Methoxynaphthalene-2-carbaldehyde are rooted in its molecular formula, C₁₂H₁₀O₂, and molecular weight of approximately 186.21 g/mol .[7][8] The molecule consists of a planar naphthalene ring system, which provides a rigid scaffold for the appended functional groups.[1]

Molecular Structure Diagram

Caption: Molecular structure of 6-Methoxynaphthalene-2-carbaldehyde.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 3453-33-6 | [7] |

| Molecular Formula | C₁₂H₁₀O₂ | [5][8] |

| Molecular Weight | 186.21 g/mol | [7][9] |

| IUPAC Name | 6-methoxynaphthalene-2-carbaldehyde | [7] |

| Appearance | Slightly yellow to beige-yellow crystalline powder | [1][][5] |

| Melting Point | 80-84 °C | [5][8][9] |

| Boiling Point | 340.2 °C (at 760 mmHg) | [][5] |

| Density | ~1.169 g/cm³ (Predicted) | [5][9] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and methanol; limited solubility in water. | [1][10] |

| InChIKey | VZBLASFLFFMMCM-UHFFFAOYSA-N | [][7] |

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of 6-Methoxynaphthalene-2-carbaldehyde relies on a combination of spectroscopic techniques. The conjugation of the aldehyde with the extensive π-system of the naphthalene ring results in characteristic spectral features.

3.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹. The conjugation to the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity appear in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

-

Aldehyde C-H Stretch: A distinctive, often weak, pair of bands (a Fermi doublet) can be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which is diagnostic for the aldehyde C-H bond.[11]

-

C-O Stretch (Methoxy): An intense band corresponding to the aryl-alkyl ether linkage is typically found in the 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is invaluable for confirming the precise substitution pattern and overall structure.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.8-10.1 ppm, due to the deshielding effect of the carbonyl group.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will appear around δ 3.9-4.0 ppm.

-

Aromatic Protons: The six protons on the naphthalene ring will appear in the δ 7.2-8.3 ppm range. The specific splitting patterns are complex but predictable: the H1 and H5 protons often appear as distinct singlets or narrow doublets, while the remaining protons (H3, H4, H7, H8) will show doublet or doublet-of-doublets coupling depending on their neighbors.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear as a distinct peak around δ 190-193 ppm.[7]

-

Aromatic Carbons: Ten signals are expected in the aromatic region (δ 105-160 ppm). The carbon attached to the methoxy group (C6) will be significantly upfield due to its electron-donating effect, while the carbon bearing the aldehyde (C2) and the quaternary carbons will have characteristic shifts.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic of the methoxy carbon.

-

3.3 Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and identify characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum will show a strong molecular ion peak at an m/z of 186, corresponding to the molecular weight of the compound.

-

Key Fragments:

Synthesis Methodology: A Proven Pathway

Several synthetic routes to 6-Methoxynaphthalene-2-carbaldehyde have been reported. A robust and scalable multi-step synthesis starting from 2-acetyl-6-methoxynaphthalene is outlined below.[12] This pathway is advantageous as it proceeds through well-defined crystalline intermediates, facilitating purification at each stage.

Causality of Experimental Choices:

-

Step 1 (Haloform Reaction): The use of sodium hypochlorite is a classic and efficient method for the oxidative cleavage of the methyl ketone (acetyl group) to a carboxylic acid. This is a highly selective transformation.

-

Step 2 (Fischer Esterification): Conversion to the methyl ester using methanol and a catalytic amount of sulfuric acid protects the carboxylic acid and converts it into a functional group that is readily reduced in the subsequent step.

-

Step 3 (Reduction): Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is chosen as the reducing agent to convert the ester to the primary alcohol. It is a powerful yet selective reagent that avoids over-reduction of the naphthalene ring.

-

Step 4 (Oxidation): Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes. Its use is critical to prevent the over-oxidation of the desired aldehyde product to a carboxylic acid.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of 6-Methoxynaphthalene-2-carbaldehyde.

Experimental Protocol:

-

Synthesis of 6-Methoxy-2-naphthoic Acid: 2-Acetyl-6-methoxynaphthalene is treated with an aqueous solution of sodium hypochlorite. The reaction is typically heated to facilitate the haloform reaction. Upon completion, the mixture is acidified to precipitate the product, 6-methoxy-2-naphthoic acid, which is then filtered and dried.[12]

-

Synthesis of Methyl 6-methoxy-2-naphthoate: The carboxylic acid from the previous step is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until esterification is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude ester is purified.[12]

-

Synthesis of 6-Methoxy-2-naphthylmethanol: The methyl ester is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere. The solution is cooled, and a solution of Red-Al is added dropwise. The reaction is stirred until the ester is fully consumed. The reaction is then carefully quenched, and the resulting primary alcohol is extracted and purified.[12]

-

Synthesis of 6-Methoxynaphthalene-2-carbaldehyde: The alcohol is dissolved in a suitable solvent (e.g., dichloromethane). Activated manganese dioxide is added in excess, and the suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid MnO₂ is filtered off, and the solvent is evaporated to yield the final product, 6-Methoxynaphthalene-2-carbaldehyde, which can be further purified by recrystallization or chromatography.[12]

An alternative synthesis involves the Grignard reaction of 2-bromo-6-methoxynaphthalene with triethylorthoformate, followed by acidic workup to reveal the aldehyde.[10][13]

Key Applications and Research Significance

6-Methoxynaphthalene-2-carbaldehyde is more than a simple synthetic intermediate; its structure is leveraged in several advanced applications:

-

Pharmaceutical Synthesis: It is a documented impurity and a key building block for Nabumetone, a widely used NSAID.[] Its derivatives are also explored for other therapeutic applications.

-

Fluorescent Probes: The naphthaldehyde moiety is a fluorophore. The compound is used to construct novel fluorescent dyes and probes through reactions like Knoevenagel condensation.[] These probes are valuable in bioimaging and as sensors.

-

Enzyme Inhibition Studies: It serves as a substrate or reagent in studies of aldehyde dehydrogenase (ALDH) isozymes, which are important in metabolism and disease.[][5]

-

Materials Science: The crystalline structure of its derivatives has been shown to exhibit excellent non-linear optical (NLO) properties, making them candidates for advanced optical materials.[10][13]

This compound's versatility ensures its continued relevance in both academic research and industrial chemical synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76991, 6-Methoxy-2-naphthaldehyde. Retrieved from [Link][7]

-

Home Sunshine Pharma (n.d.). 6-methoxynaphthalene-2-carbaldehyde CAS NO:3453-33-6. Retrieved from [Link][5]

-

PrepChem.com (2023). Synthesis of 6-methoxy-2-naphthaldehyde. Retrieved from [Link][14]

-

Hohance (n.d.). 6-Method-2-naphthaldehyde. Retrieved from [Link][9]

-

Molecule.cz (2025). 6-methoxy-2-naphthaldehyde. Retrieved from [Link][8]

- Google Patents (n.d.). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

IndiaMART (n.d.). 6-Methoxy-2-Naphthaldehyde. Retrieved from [Link]

-

Senfeida (n.d.). China 6-Methoxy-2-naphthaldehyde Manufacturers Suppliers Factory. Retrieved from [Link][13]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 349181, 6-Methoxy-2-Naphthoic Acid. Retrieved from [Link]

-

Oriprobe (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Retrieved from [Link][12]

-

Molbase (n.d.). 6-methoxy-naphthalene-2-carbaldehyde. Retrieved from [Link]

-

Pure Synth (n.d.). 6-Methoxy-2-Naphthaldehyde 97.0%(GC). Retrieved from [Link][2]

-

ResearchGate (n.d.). ¹H NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (C1). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77506, 2-Acetyl-6-methoxynaphthalene. Retrieved from [Link]

Sources

- 1. CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica [cymitquimica.com]

- 2. pure-synth.com [pure-synth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-methoxynaphthalene-2-carbaldehyde CAS NO:3453-33-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 7. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 6-Method-2-naphthaldehyde-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 10. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. caod.oriprobe.com [caod.oriprobe.com]

- 13. sfdchem.com [sfdchem.com]

- 14. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 8-Methoxynaphthalene-2-carbaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides an in-depth technical overview of the solubility characteristics of 8-Methoxynaphthalene-2-carbaldehyde, a key building block in organic synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on first principles of chemical structure and polarity. Furthermore, it offers a comprehensive, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate the critical data needed for process development, reaction optimization, and formulation design.

Section 1: Introduction to 8-Methoxynaphthalene-2-carbaldehyde

8-Methoxynaphthalene-2-carbaldehyde is an aromatic aldehyde featuring a naphthalene core, a methoxy substituent, and a formyl group. This combination of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. Understanding its solubility is paramount for its effective use, from selecting appropriate reaction media to designing efficient purification strategies like recrystallization.

Physicochemical Properties:

| Property | Value | Source/Method |

| Chemical Formula | C₁₂H₁₀O₂ | - |

| Molecular Weight | 186.21 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Inferred from related naphthaldehydes |

| Predicted LogP | ~2.5 - 3.5 | In silico prediction (e.g., ALOGPS)[1] |

| Polarity | Moderately polar | Structural analysis |

Section 2: Theoretical Principles and Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. This relationship is often simplified by the empirical rule "like dissolves like," which correlates solubility with the polarity of the solute and solvent.[2]

The structure of 8-Methoxynaphthalene-2-carbaldehyde contains:

-

A large, non-polar, aromatic naphthalene ring system.

-

A polar aldehyde (-CHO) group, which can act as a hydrogen bond acceptor.

-

A moderately polar methoxy (-OCH₃) ether group.

The large hydrocarbon backbone suggests poor solubility in highly polar solvents like water, while the polar functional groups indicate that it will be more soluble in organic solvents with some degree of polarity than in purely non-polar solvents like alkanes.

Logic for Solvent Selection

Caption: Logical workflow for predicting solubility based on structural analysis.

Predicted Solubility Profile:

Based on these principles, the following qualitative solubility profile at ambient temperature is predicted:

| Solvent | Solvent Class | Predicted Solubility | Rationale for Experimental Choice |

| Water | Polar Protic | Insoluble | Establishes baseline hydrophobicity. |

| Methanol | Polar Protic | Sparingly Soluble | Potential for hydrogen bonding with the carbonyl oxygen. |

| Ethanol | Polar Protic | Soluble | Increased alkyl chain length compared to methanol enhances interaction with the naphthalene core. Often a good solvent for recrystallization when paired with water.[3] |

| Acetone | Polar Aprotic | Soluble | Strong dipole moment effectively solvates the polar groups. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | Good solvent for moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | A common solvent in synthesis and chromatography, its polarity is well-suited for this compound's structure. |

| Toluene | Non-Polar (Aromatic) | Soluble | π-stacking interactions between toluene and the naphthalene ring can promote solubility. |

| Hexane | Non-Polar (Aliphatic) | Sparingly Soluble to Insoluble | Lacks the polarity to effectively solvate the aldehyde and methoxy groups. |

Section 3: Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6] The subsequent quantification of the dissolved analyte is ideally suited for High-Performance Liquid Chromatography (HPLC) due to the compound's aromatic nature, which provides strong UV absorbance.[7][8]

Methodology: Isothermal Shake-Flask with HPLC-UV Quantification

This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.

Step 1: Preparation of Saturated Solutions 1.1. Add an excess amount of solid 8-Methoxynaphthalene-2-carbaldehyde to several (at least 3) separate glass vials for each solvent to be tested. The excess solid is crucial to ensure saturation. 1.2. Add a precise volume of the chosen organic solvent to each vial. 1.3. Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration 2.1. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). 2.2. Agitate the vials at a constant speed that ensures the solid particles are continuously suspended in the solvent without forming a vortex.[6] 2.3. Allow the samples to equilibrate for a minimum of 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Solubility is confirmed when the measured concentration does not significantly change between the later time points.[4]

Step 3: Phase Separation 3.1. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. 3.2. Carefully withdraw a clear aliquot of the supernatant using a syringe. 3.3. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

Step 4: Sample Preparation for HPLC 4.1. Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary to find the optimal concentration. 4.2. Prepare a series of calibration standards of 8-Methoxynaphthalene-2-carbaldehyde of known concentrations in the mobile phase.

Step 5: HPLC-UV Quantification 5.1. Instrumentation: A standard HPLC system with a UV detector. 5.2. Column: A reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm) is appropriate for this type of aromatic compound.[7] 5.3. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. For example, 65:35 Acetonitrile:Water.[7] 5.4. Flow Rate: 1.0 mL/min. 5.5. Detection Wavelength: Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λ_max), likely in the 254-360 nm range for a naphthalenic system. Set the detector to this wavelength. 5.6. Analysis: 5.6.1. Inject the calibration standards to generate a calibration curve (Absorbance vs. Concentration). 5.6.2. Inject the diluted samples from the solubility experiment. 5.6.3. Calculate the concentration of the diluted sample using the calibration curve. 5.6.4. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Section 4: Application of Solubility Data

The experimentally determined solubility data for 8-Methoxynaphthalene-2-carbaldehyde is invaluable for several key applications in a research and development setting:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a low temperature. The quantitative data allows for the selection of such a solvent or solvent pair (e.g., ethanol/water) to maximize recovery and purity.

-

Chromatography: Solubility data helps in selecting the appropriate solvent system for purification by column chromatography, ensuring the compound fully dissolves before being loaded onto the stationary phase.

-

Drug Development: For professionals in drug development, early knowledge of a compound's solubility in various media (including biorelevant ones) is critical for formulation design and predicting oral bioavailability.

Section 5: Safety and Handling

8-Methoxynaphthalene-2-carbaldehyde, like many aromatic aldehydes, should be handled with appropriate care in a well-ventilated area or chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10][11] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11][12]

-

Solvents: All organic solvents should be handled with appropriate precautions, considering their specific flammability, toxicity, and volatility. Refer to the specific Safety Data Sheet (SDS) for each solvent used.

This guide provides a robust framework for understanding and determining the solubility of 8-Methoxynaphthalene-2-carbaldehyde. By combining theoretical prediction with a rigorous experimental protocol, researchers can obtain the high-quality data necessary to accelerate their research and development efforts.

References

-

Loba Chemie. (2023). 2-METHOXYNAPHTHALENE EXTRA PURE - Safety Data Sheet. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Wikipedia. (n.d.). 2-Methoxynaphthalene. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

-

IUCrData. (2009). 2-Methoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Kallio, H., Lehtonen, P., & Linko, R. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

-

Yoshida, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

-

Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Tetko, I. V., et al. (2005). Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. ResearchGate. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Journal of Analytical & Pharmaceutical Research. (2018). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. [Link]

-

Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. auroraprosci.com [auroraprosci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. lobachemie.com [lobachemie.com]

- 10. aksci.com [aksci.com]

- 11. home.miracosta.edu [home.miracosta.edu]

- 12. chemicalbook.com [chemicalbook.com]

8-Methoxynaphthalene-2-carbaldehyde CAS number and identifiers

An In-depth Technical Guide to 6-Methoxynaphthalene-2-carbaldehyde

A Note on the Topic: Initial searches for "8-Methoxynaphthalene-2-carbaldehyde" did not yield a well-documented compound with a corresponding CAS number. It is likely that the intended compound was the isomeric and more scientifically prevalent 6-Methoxynaphthalene-2-carbaldehyde (CAS No: 3453-33-6) . This guide will, therefore, focus on this well-characterized molecule, a key intermediate in medicinal chemistry and materials science.

Introduction

6-Methoxynaphthalene-2-carbaldehyde is an aromatic aldehyde that serves as a pivotal building block in organic synthesis. Its naphthalene core, functionalized with a methoxy and an aldehyde group, provides a unique electronic and structural framework, making it a valuable precursor for a range of more complex molecules. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Properties

A clear understanding of a compound's fundamental identifiers and physicochemical properties is paramount for its effective use in a research and development setting.

Identifiers

| Identifier | Value |

| CAS Number | 3453-33-6[1][2] |

| IUPAC Name | 6-methoxynaphthalene-2-carbaldehyde[3] |

| Synonyms | 6-methoxy-2-naphthaldehyde, 6-methoxy-naphthalene-2-carbaldehyde, 6-methoxy-2-naphthalenecarboxaldehyde, Monal-62, 2-formyl-6-methoxynaphthalene, 2-methoxynaphthalene-6-carboxaldehyde[1][3] |

| Chemical Formula | C₁₂H₁₀O₂[3] |

| Molecular Weight | 186.21 g/mol [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C=O[3] |

| InChI Key | VZBLASFLFFMMCM-UHFFFAOYSA-N[3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Slightly yellow to beige-yellow crystalline powder | [1][2] |

| Melting Point | 80-84 °C | [2][4] |

| Boiling Point | 340.2 °C at 760 mmHg | [1] |

| Density | 1.169 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in chloroform and methanol (slightly). | [2] |

| Sensitivity | Air sensitive. | [2] |

Synthesis of 6-Methoxynaphthalene-2-carbaldehyde

The synthesis of 6-methoxynaphthalene-2-carbaldehyde can be achieved through various routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and effective method involves the formylation of a Grignard reagent derived from 6-bromo-2-methoxynaphthalene.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methoxynaphthalene Carbaldehydes for Pharmaceutical Research and Development

Introduction: The Isomer Clarity Imperative

In the realm of pharmaceutical research and development, the precise characterization of molecular entities is paramount. Naphthalene derivatives, owing to their rigid bicyclic aromatic structure, serve as crucial scaffolds in medicinal chemistry. The functionalization of this core with substituents like methoxy and aldehyde groups gives rise to various isomers, each with potentially distinct biological activities and physicochemical properties.

A case in point is the query for 8-Methoxynaphthalene-2-carbaldehyde . An extensive search of the scientific literature and chemical databases reveals a notable absence of reported melting and boiling point data for this specific isomer. This data gap suggests that it is a less common or less characterized compound. Conversely, its isomer, 6-methoxynaphthalene-2-carbaldehyde (CAS 3453-33-6) , is a well-documented and commercially available compound with established physical properties. It is plausible that inquiries for the 8-methoxy isomer are instances of isomeric confusion.

Therefore, this guide will first explicitly address the lack of data for 8-methoxynaphthalene-2-carbaldehyde and then provide a detailed exploration of the melting and boiling points of the well-characterized 6-methoxynaphthalene-2-carbaldehyde .

Physicochemical Properties of 6-Methoxynaphthalene-2-carbaldehyde

6-Methoxynaphthalene-2-carbaldehyde is a slightly yellow crystalline powder that serves as an important intermediate in organic synthesis, including in the preparation of fluorescent substrates for enzyme inhibition studies and as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] Its physical properties, particularly its melting and boiling points, are critical for its purification, identification, and handling.

Summary of Physical Data

| Property | Value | Source(s) |

| Melting Point | 80-82 °C | [1][2] |

| 81-84 °C | [3][4][5][6] | |

| 80-84 °C | [7][8] | |

| Boiling Point | 340.2 °C (at 760 mmHg) | [1][2] |

| 196 °C (at 10 mmHg) | [3][9] | |

| Appearance | Slightly yellow crystalline powder | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [3][10] |

| CAS Number | 3453-33-6 | [1][4][8] |

The consistency of the melting point across multiple sources (ranging from 80-84 °C) indicates a well-established value for this compound. The boiling point is reported at standard atmospheric pressure and under vacuum, which is typical for organic compounds that may decompose at higher temperatures.

The Significance of Melting and Boiling Points in Drug Development

The determination of melting and boiling points is far from a trivial academic exercise in the pharmaceutical industry. These fundamental physical constants are indispensable for several reasons:

-

Purity Assessment: A sharp and narrow melting point range is a primary indicator of a pure crystalline substance.[11] Impurities tend to depress and broaden the melting point range.

-

Compound Identification: By comparing the experimentally determined melting point with literature values, researchers can confirm the identity of a synthesized compound.[12]

-

Quality Control: In a manufacturing setting, melting point determination is a rapid and cost-effective method to ensure batch-to-batch consistency and adherence to specifications.[11][13]

-

Formulation Development: The thermal properties of an active pharmaceutical ingredient (API) influence the choice of formulation strategies, such as hot-melt extrusion.

Experimental Protocols for Thermal Analysis

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of crystalline organic solids like 6-methoxynaphthalene-2-carbaldehyde.

Melting Point Determination: Capillary Method

This protocol describes the use of a standard capillary melting point apparatus.

Rationale: The capillary method ensures uniform and controlled heating of a small sample, allowing for precise observation of the melting process.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

6-Methoxynaphthalene-2-carbaldehyde sample (finely powdered and dry)[14]

-

Spatula

-

Watch glass

Experimental Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the 6-methoxynaphthalene-2-carbaldehyde sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[14]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the sample will enter the tube.[15]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[12][16]

-

Initial Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus and heat rapidly to get an approximate melting point range. This saves time in the subsequent accurate determination.[16]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a moderate rate until the temperature is about 20°C below the approximate melting point.[16] Then, slow the heating rate to 1-2°C per minute.[12]

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Interpretation: A pure sample will exhibit a sharp melting range (typically 0.5-1.5°C). A broad or depressed melting range compared to the literature value (80-84°C) suggests the presence of impurities.[12]

Boiling Point Determination: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of liquid. Since 6-methoxynaphthalene-2-carbaldehyde is a solid at room temperature, it would need to be melted first, or a higher boiling point liquid used in the Thiele tube. For a high-boiling point solid like this, distillation under reduced pressure is often the preferred method for purification and boiling point determination. However, the Thiele tube method is a classic and instructive technique.

Rationale: The Thiele tube is designed to ensure uniform heating of a liquid bath through convection, providing an accurate temperature reading at the point of boiling.[17]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

-

Stand and clamp

Experimental Workflow Diagram:

Caption: Workflow for Boiling Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Add a few milliliters of the liquid organic compound (or melted 6-methoxynaphthalene-2-carbaldehyde) to a small fusion tube.[18][19]

-

Capillary Placement: Place a capillary tube, with its sealed end up, into the fusion tube containing the liquid.[18][19]

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the fusion tube should be level with the thermometer bulb.[17]

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with a high-boiling point oil until the oil level is above the side arm. Immerse the thermometer and fusion tube assembly into the oil, ensuring the sample is below the oil level.[17]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents will ensure uniform heating of the oil bath.[17]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[20]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. Record this temperature.[17]

Safety and Handling of Aromatic Aldehydes

Aromatic aldehydes, including methoxynaphthalene carbaldehydes, require careful handling due to their potential for irritation and toxicity.

General Precautions:

-

Ventilation: Always handle aromatic aldehydes in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[22]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[22][23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9] Keep containers tightly closed.[21]

Hazard Information for Naphthaldehyde Derivatives:

-

Irritation: Naphthaldehyde derivatives are often irritating to the eyes, skin, and respiratory system.[22][23]

-

Toxicity: They can be harmful if swallowed or inhaled.[22] Some may cause skin sensitization or allergic reactions.[24]

In case of a spill, ensure the area is well-ventilated, remove all ignition sources, and absorb the spill with an inert material.[25]

Conclusion

While the physicochemical properties of 8-methoxynaphthalene-2-carbaldehyde remain uncharacterized in the public domain, its isomer, 6-methoxynaphthalene-2-carbaldehyde, is a well-documented compound with a melting point in the range of 80-84 °C and a boiling point of approximately 340.2 °C at atmospheric pressure. The accurate determination of these physical constants is a cornerstone of chemical synthesis and pharmaceutical development, serving as a critical tool for identity confirmation and purity assessment. The methodologies outlined in this guide provide a robust framework for obtaining reliable data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of research and drug development projects.

References

-

Home Sunshine Pharma. (n.d.). 6-methoxynaphthalene-2-carbaldehyde CAS NO:3453-33-6. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Hohance. (n.d.). 6-Method-2-naphthaldehyde. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Arizona. (2013). Experiment 1 - Melting Points. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

ScienceGeek.net. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

- Google Patents. (n.d.). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

PharmaCompass. (n.d.). CAS-3453-33-6. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

AELAB. (2024). What is a Melting Point Device?. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

ResearchGate. (2025). Making sense of boiling points and melting points. Retrieved from [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 2-Naphthaldehyde. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 1-Naphthaldehyde, 95%. Retrieved from [Link]

-

Senfeida. (n.d.). 6-Methoxy-2-naphthaldehyde Manufacturers Suppliers Factory. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

-

Somatco. (2025). How to Store and Handle Lab Chemicals Safely. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76991, 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

Sources

- 1. 6-methoxynaphthalene-2-carbaldehyde CAS NO:3453-33-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Method-2-naphthaldehyde-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 4. 6-メトキシ-2-ナフトアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 6. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. sfdchem.com [sfdchem.com]

- 10. CAS-3453-33-6 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. resolvemass.ca [resolvemass.ca]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. byjus.com [byjus.com]

- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. echemi.com [echemi.com]

- 25. web.stanford.edu [web.stanford.edu]

Operational Safety & Handling Protocol: 8-Methoxynaphthalene-2-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

8-Methoxynaphthalene-2-carbaldehyde is a specialized bicyclic aromatic aldehyde used primarily as a building block in the synthesis of fluorescent probes and pharmaceutical intermediates.

Critical Distinction: Do not confuse this compound with its regioisomer, 6-methoxy-2-naphthaldehyde (CAS 3453-33-6), a common intermediate for the anti-inflammatory drug Nabumetone. While the 6-isomer has a well-documented toxicological profile, the 8-isomer is a "Novel Chemical Entity" (NCE) in many contexts.

The Directive: Due to the scarcity of isomer-specific toxicological data, this protocol mandates a Read-Across Risk Assessment . We apply the "Precautionary Principle," adopting the hazard classifications of the parent structure (2-naphthaldehyde) and its most reactive analogs until specific assay data proves otherwise.

Physicochemical Profile & Stability

Understanding the physical nature of the molecule is the first step in exposure control.

| Property | Specification / Behavior | Operational Implication |

| Physical State | Solid (Crystalline Powder) | Risk of airborne particulate generation during weighing. |

| Color | Off-white to pale yellow | Darkening indicates oxidation (quality failure). |

| Solubility | Soluble in DCM, DMSO, DMF | Permeates standard latex gloves; use Nitrile or Laminate. |

| Reactivity | Aldehyde (C-2 position) | Air Sensitive: Oxidizes to carboxylic acid upon exposure. |

| Photosensitivity | Naphthalene Core | Light Sensitive: Store in amber vials to prevent photodegradation. |

Hazard Identification (Read-Across Methodology)

Basis of Classification: Surrogate data from 2-Naphthaldehyde (CAS 66-99-9) and 2-Methoxynaphthalene (CAS 93-04-9).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

-

Aquatic Toxicity: Category 2 (H411) – Toxic to aquatic life with long-lasting effects (based on naphthalene lipophilicity).

The "Hidden" Hazard: Sensitization

Naphthalene derivatives are known sensitizers. Repeated dermal exposure, even at sub-irritant levels, may induce allergic contact dermatitis. Treat this compound as a potential sensitizer.

Operational Handling Protocol

This section defines the "Self-Validating" workflow. If a step fails (e.g., color change observed), the process must halt.

Engineering Controls

-

Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Secondary Barrier: Use a static-dissipative weighing funnel. Naphthalene derivatives are prone to static charge buildup, leading to powder scattering.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | High-Risk PPE (Spill/Scale-up) |

| Hand | Nitrile Gloves (min 0.11mm thick) | Double-glove: PE/EVOH Laminate inner + Nitrile outer |

| Eye | Safety Glasses with side shields | Chemical Goggles + Face Shield |

| Respiratory | Fume Hood (Engineering Control) | P3/N99 Particulate Respirator (if hood unavailable) |

| Body | Lab Coat (Cotton/Polyester) | Tyvek® Coverall (Type 5/6) |

Storage & Stability Workflow

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass with Teflon-lined cap. Parafilm is insufficient for long-term storage of aldehydes; use electrical tape or shrink bands over the cap.

Visualized Workflows

Diagram 1: The Safety Decision Matrix (Isomer Distinction)

This logic gate prevents the accidental substitution of the safer 6-isomer protocols when handling the 8-isomer.

Caption: Decision matrix for distinguishing handling protocols between the common 6-methoxy isomer and the rarer, higher-risk 8-methoxy isomer.

Diagram 2: Synthesis & Quenching Loop

This workflow ensures the aldehyde reactivity is managed, preventing runaway oxidation or Schiff base formation.

Caption: Operational lifecycle from storage to disposal, highlighting the critical visual quality check point.

Emergency Response & Waste Management

Spill Cleanup (Dry Powder)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don respiratory protection (N95/P3) and double gloves.

-

Contain: Do not dry sweep (generates dust). Cover spill with wet paper towels or oil-impregnated sweeping compound.

-

Clean: Scoop into a wide-mouth jar. Wipe surface with acetone, then soap and water.

Exposure First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[3][4][2] Do not rub. Naphthalene crystals can mechanically scratch the cornea.

-

Skin Contact: Wash with soap and water.[5][6][4][1][2] Note: Naphthalenes are lipophilic; water alone is ineffective. Soap is mandatory to emulsify the residue.

Disposal[4][10]

-

Classification: Hazardous Chemical Waste.

-

Stream: High-Temperature Incineration.

-

Prohibition: Do not dispose of down the drain. This compound is predicted to be toxic to aquatic life (H411).

References

-

Thermo Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Naphthaldehyde. Retrieved from

- Rationale: Used as the primary structural surrogate for hazard classific

-

Sigma-Aldrich. (2023). Safety Data Sheet: 6-Methoxy-2-naphthaldehyde. Retrieved from

- Rationale: Used to establish the baseline for methoxy-substituted naphthalene handling and physical properties.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 76991, 6-Methoxy-2-naphthaldehyde. Retrieved from

- Rationale: Source of physicochemical data (Solubility, Melting Point) for the isomer class.

-

Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from

- Rationale: Standards for Chemical Fume Hood velocity and PPE selection.

Sources

A Methodological and Predictive Guide to the Photophysical Properties of 8-Methoxy-2-naphthaldehyde: An In-Silico and Experimental Framework

An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The naphthalene scaffold is a foundational chromophore in the development of fluorescent probes and advanced materials. The strategic placement of electron-donating and electron-withdrawing substituents can imbue the naphthalene core with highly sensitive and environment-responsive photophysical properties. This guide focuses on 8-methoxy-2-naphthaldehyde, a promising but under-characterized derivative. The positioning of the electron-donating methoxy group at C8 and the electron-withdrawing aldehyde group at C2 is predicted to establish a significant intramolecular charge transfer (ICT) character in the excited state. This ICT nature is the primary driver for pronounced solvatochromism and other environment-sensitive fluorescent behaviors. In the absence of extensive empirical data for this specific isomer, this document serves as a comprehensive methodological and predictive framework. We present a plausible synthetic route, a robust computational protocol using Time-Dependent Density Functional Theory (TD-DFT) to predict its core photophysical characteristics, and a complete, self-validating set of experimental workflows for its full characterization. This guide is designed to empower researchers to synthesize, characterize, and ultimately harness the potential of 8-methoxy-2-naphthaldehyde for applications in chemical sensing, cellular imaging, and materials science.

Rationale and Molecular Design

The photophysical behavior of an aromatic molecule is intrinsically linked to its electronic structure. In 8-methoxy-2-naphthaldehyde, the naphthalene rings form a π-conjugated system that constitutes the basic chromophore. The functionalization at the C8 and C2 positions is critical:

-

The Methoxy (-OCH₃) Group (C8): As a potent electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic system through the resonance effect.

-

The Aldehyde (-CHO) Group (C2): As a strong electron-withdrawing group (EWG), the aldehyde delocalizes electron density away from the ring.

Upon photoexcitation, this "push-pull" architecture facilitates a significant redistribution of electron density from the methoxy-substituted portion of the molecule to the aldehyde-substituted portion. This creation of a highly polar excited state from a less polar ground state is the hallmark of Intramolecular Charge Transfer (ICT).[1] Molecules exhibiting strong ICT character are often highly sensitive to their local environment, making them excellent candidates for fluorescent probes.[2] The specific 2,8-substitution pattern distinguishes it from the more commonly studied 2,6-isomer, suggesting unique electronic and steric influences that merit a dedicated investigation.[3]

Synthesis and Structural Verification: A Proposed Pathway

Proposed Synthetic Workflow

The proposed two-step synthesis involves a Grignard reaction to introduce the formyl group precursor, followed by a mild oxidation to yield the final aldehyde.

Caption: Proposed two-step synthesis of 8-methoxy-2-naphthaldehyde.

Experimental Protocol: Synthesis

This protocol is a predictive guide. Optimization of reaction times, temperatures, and purification methods may be necessary.

Step 1: Grignard Reagent Formation and Formylation

-

Activation of Magnesium: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 2-bromo-8-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the activated magnesium.

-

Grignard Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining THF solution of the aryl bromide dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add triethyl orthoformate (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir overnight.

Step 2: Hydrolysis and Purification

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a cold, dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-methoxy-2-naphthaldehyde.

Structural Verification Protocol

The identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic techniques.

-

¹H and ¹³C NMR: To confirm the aromatic substitution pattern and the presence of methoxy and aldehyde protons/carbons.

-

FT-IR Spectroscopy: To identify the characteristic C=O stretch of the aldehyde (approx. 1690-1715 cm⁻¹) and C-O stretches of the methoxy group.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Predictive Analysis via Computational Chemistry

In the design phase of a new fluorophore, TD-DFT has become an indispensable tool for predicting its electronic and optical properties before committing to synthesis.[6][7] It provides invaluable insight into the nature of the electronic transitions that govern absorption and emission.

Computational Protocol (TD-DFT)

-

Ground State Optimization: The molecular geometry of 8-methoxy-2-naphthaldehyde is first optimized in the ground state (S₀) using DFT. A common and effective functional/basis set combination is B3LYP/6-311G(d,p).[6]

-

Vertical Excitation Calculation: Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated using TD-DFT with the same functional and basis set. This simulates the UV-Vis absorption spectrum.[8]

-

Solvent Effects: To better correlate with experimental data, calculations should be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile).[9]

-

Molecular Orbital Analysis: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a qualitative picture of the electronic transition. For an ICT state, the HOMO density is expected to be localized on the electron-donating part of the molecule, while the LUMO density will be on the electron-withdrawing part.

Predicted Spectroscopic Properties

-

Absorption: The primary absorption band is predicted to arise from a π-π* transition. Based on related naphthalene structures, this is expected to occur in the near-UV region (300-350 nm).[1][10]

-

Intramolecular Charge Transfer (ICT): Analysis of the HOMO and LUMO is expected to confirm a significant charge transfer from the methoxy-naphthalene moiety to the aldehyde group upon excitation. This validates the "push-pull" design and strongly predicts solvatochromic behavior.

Experimental Framework for Photophysical Characterization

The following protocols provide a self-validating system for the complete and accurate characterization of the photophysical properties of 8-methoxy-2-naphthaldehyde.

Solvatochromism: Probing the Excited State

Causality: Solvatochromism refers to the change in the color (absorption/emission wavelength) of a solute when dissolved in different solvents.[11] For a molecule with a greater dipole moment in the excited state than in the ground state (as predicted for our ICT molecule), an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum.[12] The magnitude of this shift is a direct probe of the change in dipole moment upon excitation.

Caption: Experimental workflow for a comprehensive solvatochromism study.

Protocol:

-

Stock Solution: Prepare a 1 mM stock solution of 8-methoxy-2-naphthaldehyde in a volatile, miscible solvent like THF or Dichloromethane (DCM).

-

Solvent Series: Select a range of spectrograde solvents with varying polarity (e.g., n-hexane, toluene, DCM, acetonitrile, ethanol, methanol).

-

Sample Preparation: For each solvent, prepare a dilute solution (e.g., 5 µM) from the stock solution. The final concentration should yield a maximum absorbance between 0.05 and 0.1 to avoid inner filter effects.

-

Acquire Spectra: For each sample:

-

Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λabs).

-

Record the fluorescence emission spectrum by exciting at λabs to determine the maximum emission wavelength (λem).

-

-

Data Analysis: Tabulate λabs, λem, and the calculated Stokes shift (in wavenumbers, cm⁻¹) against a known solvent polarity scale, such as the Reichardt ET(30) parameter.

Table 1: Template for Solvatochromic Data Collection

| Solvent | ET(30) (kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 30.9 | |||

| Toluene | 33.9 | |||

| DCM | 40.7 | |||

| Acetonitrile | 45.6 | |||

| Ethanol | 51.9 |

Fluorescence Quantum Yield (ΦF)

Causality: The fluorescence quantum yield is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed.[10] The comparative method, which is highly reliable, involves comparing the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[13]

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap well with the sample. 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90) is an excellent choice for blue-emitting compounds.[13]

-

Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Acquire Spectra:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield (Φunk) is calculated using the following equation:

Φunk = Φstd * (Gradunk / Gradstd) * (η²unk / η²std)

Where Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) and Decay Kinetics

Causality: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a fundamental parameter that is sensitive to excited-state processes like quenching and energy transfer. Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for its measurement.

Protocol:

-

Instrumentation: Use a TCSPC spectrometer equipped with a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) with an excitation wavelength near the sample's λabs.

-

Sample Preparation: Prepare a dilute solution (absorbance ~0.1) in the solvent of interest. The solution should be deoxygenated by bubbling with N₂ or Ar, as dissolved oxygen can quench fluorescence.[10]

-

Data Acquisition:

-

Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox).

-

Acquire the fluorescence decay profile of the sample, collecting photons until sufficient counts are achieved in the peak channel (typically >10,000).

-

-

Data Analysis: The fluorescence lifetime (τF) is extracted by fitting the decay data to an exponential model after deconvolution with the IRF. A mono-exponential decay indicates a single emitting species, while multi-exponential decays can reveal more complex excited-state dynamics.

Integrated Photophysical Profile and Jablonski Diagram

By combining the measured quantum yield (ΦF) and lifetime (τF), the fundamental radiative (kr) and non-radiative (knr) decay rate constants can be calculated:

-

kr = ΦF / τF

-

knr = (1 - ΦF) / τF

These rate constants provide a complete kinetic profile of the excited state. The entire sequence of events from absorption to emission can be visualized with a Jablonski diagram.

Caption: Jablonski diagram illustrating the key photophysical pathways for 8-methoxy-2-naphthaldehyde.

References

A comprehensive list of references will be compiled upon the completion of the experimental validation outlined in this guide. The foundational concepts and comparative data points discussed herein are based on the established scientific literature.

Sources

- 1. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar [ir.library.louisville.edu]

- 7. TD-DFT Simulation and Experimental Studies of a Mirrorless Lasing of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-diphenylene-vinylene-2-methoxy-5-{2-ethylhexyloxy}-benzene)] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. members.cecam.org [members.cecam.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. ias.ac.in [ias.ac.in]

Comprehensive NMR Spectral Analysis of 8-Methoxynaphthalene-2-carbaldehyde: Structural Elucidation and Mechanistic Insights

Executive Summary

8-Methoxynaphthalene-2-carbaldehyde is a highly functionalized bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including molecular glue degraders[1](). The accurate structural elucidation of this compound relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, causality-driven guide to the

Molecular Architecture and Electronic Causality

The naphthalene core of 8-methoxynaphthalene-2-carbaldehyde presents a complex "push-pull" electronic system, governed by resonance, induction, and spatial geometry.

-

Ring A (Aldehyde-bearing, C1–C4): The C2-carbaldehyde group acts as a strong electron-withdrawing group (EWG). Through negative resonance (

) and inductive ( -

Ring B (Methoxy-bearing, C5–C8): Conversely, the C8-methoxy group acts as a strong electron-donating group (EDG). The oxygen lone pairs participate in positive resonance (

), significantly increasing electron density at the ortho (C7) and para (C5) positions. This increased electron density enhances diamagnetic shielding, pulling these nuclei upfield[2](). -

The Peri-Effect (Mechanistic Highlight): The most critical structural feature of this molecule is the spatial proximity between the C1-proton and the C8-methoxy group. In the rigid, planar naphthalene framework, the distance between the peri positions (C1 and C8) is approximately 2.4–2.5 Å. This forces the methoxy oxygen directly into the van der Waals radius of the C1-proton. The resulting steric compression, combined with the magnetic anisotropy of the oxygen lone pairs, drastically deshields the C1-proton, making it the most downfield aromatic signal in the spectrum[3]().

NMR Spectral Analysis: Causality and Assignments

The proton NMR spectrum of 8-methoxynaphthalene-2-carbaldehyde is defined by two isolated spin systems (Ring A and Ring B) and two distinct singlet signals.

Table 1:

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |

| -CHO | 10.10 – 10.30 | s | - | 1H | Highly deshielded by carbonyl double bond anisotropy. |

| H-1 | 8.60 – 8.80 | s (or fine d) | 1H | Strongly deshielded by ortho-carbonyl cone and peri-methoxy steric compression. | |

| H-4 | 7.90 – 8.10 | d | 1H | Alpha-proton; deshielded by cross-ring aromatic current. | |

| H-3 | 7.80 – 7.95 | dd | 1H | Deshielded by the ortho-aldehyde ( | |

| H-6 | 7.40 – 7.55 | t (or dd) | 1H | Meta to methoxy; relatively unaffected by resonance. | |

| H-5 | 7.35 – 7.50 | d (or dd) | 1H | Para to methoxy; moderately shielded by | |

| H-7 | 6.80 – 7.00 | d (or dd) | 1H | Ortho to methoxy; highly shielded by direct | |

| -OCH | 4.00 – 4.15 | s | - | 3H | Aliphatic protons attached to an electronegative oxygen. |

NMR Spectral Analysis: Carbon Framework

The carbon framework reflects the same push-pull electronics observed in the proton spectrum, with the added benefit of a wider chemical shift dispersion (~200 ppm), allowing for the clear resolution of quaternary carbons.

Table 2:

| Carbon Position | Chemical Shift (ppm) | Type | Assignment Rationale |